molecular formula C22H23ClO5S B13899700 Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate

Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate

Cat. No.: B13899700
M. Wt: 434.9 g/mol
InChI Key: PVDMAYSWQLSZJD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate is an organic compound with a complex structure It contains a tert-butyl group, a chloro-substituted phenyl ring, an ethynyl linkage, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonylmethyl group can yield sulfone derivatives, while reduction of the chloro group can produce the corresponding hydrocarbon.

Scientific Research Applications

Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate depends on its specific application. In chemical reactions, it acts as a reagent that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23ClO5S

Molecular Weight

434.9 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate

InChI

InChI=1S/C22H23ClO5S/c1-22(2,3)28-21(24)14-27-20-11-10-19(23)13-18(20)9-8-16-6-5-7-17(12-16)15-29(4,25)26/h5-7,10-13H,14-15H2,1-4H3

InChI Key

PVDMAYSWQLSZJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC=CC(=C2)CS(=O)(=O)C

Origin of Product

United States

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